molecular formula C7H11N3O2S B3018875 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1521489-83-7

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide

Katalognummer: B3018875
CAS-Nummer: 1521489-83-7
Molekulargewicht: 201.24
InChI-Schlüssel: UKIMBZAGEPTCBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is an organic compound with the molecular formula C 7 H 11 N 3 O 2 S and a molecular weight of 201.25 g/mol . It is supplied as a powder and should be stored at room temperature . This compound is a derivative of the pyrazole-sulfonamide class, which is recognized for its significant relevance in medicinal and pharmaceutical research . Sulfonamide derivatives, particularly those incorporating heterocyclic groups like pyrazole, are extensively investigated as key scaffolds in drug discovery . Compounds within this structural class have demonstrated potential as ligands for sigma receptors, which are prominent therapeutic targets for a range of central nervous system (CNS) disorders . Research into related structures highlights their potential application in the study of neurological conditions such as neuropathic pain, multiple sclerosis, and psychotic diseases . The specific structural features of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide, including the cyclopropylmethyl moiety and the sulfonamide group, make it a valuable building block for the synthesis and exploration of novel bioactive molecules . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMBZAGEPTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide with related sulfonamide derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide (1521489-83-7) C₇H₁₁N₃O₂S 201.25 Cyclopropylmethyl (pyrazole-1), sulfonamide (pyrazole-4) Compact, rigid cyclopropane ring; potential metabolic stability
4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) C₂₄H₂₇ClN₆O₃S ~529.0* Butyl, dimethylpyrazole (pyridine-3), 4-chlorophenyl carbamoyl Bulky substituents; carbamoyl group for hydrogen bonding
1,3,5-trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (1448070-50-5) C₁₈H₂₄N₆O₂S ~396.5* Trimethylpyrazole, pyridyl-piperidine Piperidine enhances basicity; pyridine for π-π interactions
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide (2097888-00-9) C₁₁H₁₆N₆O₂S₂ 328.4 Thiadiazole, piperidine Thiadiazole improves electron deficiency; higher heteroatom content

*Estimated based on molecular formula.

Key Observations:
  • Cyclopropane vs.
  • Sulfonamide Positioning: All compounds retain the sulfonamide group, a known pharmacophore for enzyme inhibition. However, its position on pyrazole (target compound) versus pyridine (compound 27) alters electronic distribution and binding modes .
  • Heterocyclic Additions : Compounds 1448070-50-5 and 2097888-00-9 incorporate piperidine and thiadiazole rings, respectively, which may enhance solubility or target specificity through hydrogen bonding or ionic interactions .

Biologische Aktivität

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is an organic compound of interest in medicinal chemistry, characterized by its unique cyclopropylmethyl group attached to a pyrazole ring with a sulfonamide functional group. Its molecular formula is C9H15N3O2SC_9H_{15}N_3O_2S, and it has a molecular weight of approximately 201.25 g/mol. This compound has been investigated for its potential biological activities, particularly in the context of drug development.

Anticancer Potential

Preliminary studies have suggested that 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide exhibits promising anticancer activity. The compound's mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa2.5Inhibition of tubulin polymerization
A5493.0Induction of apoptosis
MCF-71.8Inhibition of EGFR phosphorylation

These findings indicate that the compound may serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, studies have indicated that 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide may possess anti-inflammatory effects. The sulfonamide group is known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Case Study: Anti-inflammatory Activity
A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of inflammation, with an effective dose (ED50) observed at 5 mg/kg. This suggests that the compound could be beneficial in treating inflammatory diseases.

The biological activity of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, leading to reduced lactate production and inhibited glycolysis in cancer cells.

Table 2: LDH Inhibition Data

CompoundLDH Inhibition IC50 (nM)
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide500
Standard LDH Inhibitor100

Q & A

Q. What are the standard synthetic routes for preparing 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide?

The compound can be synthesized via sulfonamide formation, where a sulfonyl chloride intermediate reacts with a cyclopropylmethyl-substituted pyrazole amine. For example:

  • Sulfonyl chloride activation : React pyrazole-4-sulfonyl chloride with 1-(cyclopropylmethyl)-1H-pyrazole-4-amine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DCM .
  • Reductive amination : In cases where the cyclopropylmethyl group is introduced via alkylation, reductive amination using NaBH(OAc)₃ and acetic acid in DCM may be employed (e.g., 48-hour reaction at room temperature) .
  • Purification : Column chromatography (silica gel, gradient elution with DCM/MeOH) or recrystallization from IPA/water mixtures is typical .

Q. How is the compound characterized, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.1–0.5 ppm, pyrazole protons at δ 7.0–8.0 ppm) .
  • Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ expected at ~227.3 g/mol).
  • HPLC/LCMS : For purity assessment and tracking reaction progress (retention times ~0.5–1.0 min with C18 columns) .

Q. What solvents and conditions are optimal for solubility and stability?

  • Solubility : Moderately soluble in DCM, chloroform, and DMF; poorly soluble in water. Solubility can be enhanced using co-solvents like DMA or DMSO .
  • Stability : Store under inert conditions (N₂, –20°C) to prevent hydrolysis of the sulfonamide group. Avoid prolonged exposure to acidic/basic conditions, which may degrade the cyclopropylmethyl moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for reductive amination steps involving the cyclopropylmethyl group?

  • Reagent stoichiometry : Use a 10% excess of NaBH(OAc)₃ relative to the amine substrate to drive the reaction .
  • Temperature control : Prolonged stirring at room temperature (48–72 hours) improves conversion over higher temperatures, which may induce side reactions .
  • Workup : Neutralization with saturated NaHCO₃ followed by extraction with DCM minimizes loss of polar intermediates .

Q. What structure-activity relationship (SAR) insights exist for pyrazole sulfonamides with cyclopropylmethyl substituents?

  • Heterocycle impact : Pyrazole sulfonamides generally exhibit higher metabolic stability than imidazole analogs (e.g., reduced CYP450 interactions) .
  • Cyclopropylmethyl role : The cyclopropyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to linear alkyl chains .
  • Sulfonamide positioning : The 4-position on the pyrazole ring optimizes hydrogen-bonding interactions with target proteins (e.g., enzyme active sites) .

Q. How does the compound’s stability under physiological conditions affect in vitro assays?

  • pH-dependent degradation : At pH < 3 or > 10, the sulfonamide bond may hydrolyze, releasing sulfonic acid and amine byproducts. Use buffered solutions (pH 6–8) for cell-based assays .
  • Plasma stability : Incubate with plasma (37°C, 1–24 hours) and monitor via LCMS. Half-life >6 hours is desirable for in vivo studies .

Q. What advanced analytical methods resolve structural ambiguities in analogs?

  • X-ray crystallography : For unambiguous confirmation of regiochemistry (e.g., distinguishing 4-sulfonamide vs. 5-sulfonamide isomers) .
  • 2D NMR (COSY, HSQC) : To assign proton-proton coupling and verify cyclopropylmethyl geometry .
  • DFT calculations : Predict electronic effects of substituents on sulfonamide reactivity .

Methodological Challenges and Solutions

Q. How are conflicting NMR data resolved for diastereomeric byproducts?

  • Chiral chromatography : Use Chiralpak® columns with hexane/ethanol gradients to separate enantiomers .
  • NOESY experiments : Identify spatial proximity between cyclopropyl protons and pyrazole/phenyl groups to assign stereochemistry .

Q. What strategies mitigate low yields in large-scale sulfonamide coupling?

  • Activation reagents : Replace traditional CDI with EDC/HOBt to reduce racemization .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.